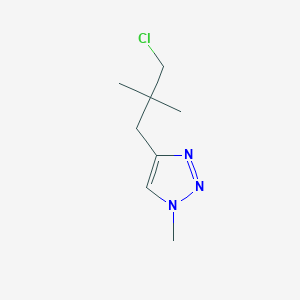

4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole

Description

4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a 3-chloro-2,2-dimethylpropyl group at the 4-position. The molecular formula is C₉H₁₅ClN₃, with a molecular weight of 200.69 g/mol.

Properties

Molecular Formula |

C8H14ClN3 |

|---|---|

Molecular Weight |

187.67 g/mol |

IUPAC Name |

4-(3-chloro-2,2-dimethylpropyl)-1-methyltriazole |

InChI |

InChI=1S/C8H14ClN3/c1-8(2,6-9)4-7-5-12(3)11-10-7/h5H,4,6H2,1-3H3 |

InChI Key |

UCZSFDSLSAOGLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CN(N=N1)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Triazole Ring Formation and Chlorination

Method Overview:

This approach involves synthesizing the core 1,2,3-triazole ring through cyclization reactions, followed by chlorination to introduce the chloro substituent at the desired position.

Formation of the Triazole Ring:

The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition, typically using azides and alkynes under thermal or catalytic conditions. For example, an azide precursor bearing the appropriate substituents reacts with a terminal alkyne to form the 1,2,3-triazole core.Introduction of the Dimethylpropyl Substituent:

The 2,2-dimethylpropyl group can be attached via nucleophilic substitution or alkylation at the appropriate nitrogen atom of the triazole ring, often using alkyl halides under basic conditions.Chlorination Step:

The chloro group is introduced using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorination typically targets the secondary or tertiary carbon adjacent to the heterocyclic ring, facilitated by the electron-rich nature of the triazole.

- Elevated temperatures (around 80-120°C) are often required for cyclization and chlorination steps.

- Solvents like dimethylformamide (DMF) or acetonitrile are employed to dissolve reactants.

- Catalysts such as copper or other transition metals may be used to enhance cyclization efficiency.

Multi-step Synthesis Involving Nucleophilic Substitution and Alkylation

Method Overview:

This method involves preparing a precursor with a suitable leaving group, followed by nucleophilic substitution with a methyl group and subsequent chlorination.

Preparation of the N-alkylated Triazole:

Starting from 1H-1,2,3-triazole, N-methylation is achieved using methyl iodide (CH₃I) or methyl sulfate in the presence of potassium carbonate or sodium hydride, yielding 1-methyl-1H-1,2,3-triazole .Introduction of the Chloro-2,2-dimethylpropyl Group:

The chloro-2,2-dimethylpropyl substituent can be attached via nucleophilic substitution of an appropriate halide precursor, such as chloro-2,2-dimethylpropyl chloride, reacting with the nitrogen atom of the methylated triazole under basic conditions.Purification & Crystallization:

The final product is purified through recrystallization from suitable solvents like ethanol or ethyl acetate, ensuring high purity for subsequent applications.

- Reactions are typically conducted at room temperature to moderate heating (20-60°C).

- Use of inert atmospheres (nitrogen or argon) minimizes side reactions.

Alternative Route: One-pot Strategy for Triazole Derivative Synthesis

Method Overview:

A one-pot synthesis has been reported for related triazole derivatives, involving tandem condensation and cyclization steps, followed by alkylation and chlorination.

Starting Material:

Commercially available chloroacetamide reacts with hydrazine derivatives and aldehydes or ketones to form the triazole core via condensation and cyclization.Sequential Functionalization:

N-alkylation with methylating agents (e.g., methyl iodide) and introduction of the chloro-2,2-dimethylpropyl group occurs in a single reaction vessel, reducing purification steps.Final Chlorination:

The chloro substituent is introduced using chlorinating agents under controlled conditions, often at elevated temperatures.

- Reduced reaction steps and purification stages.

- Suitable for scale-up and industrial synthesis.

Data Table Summarizing Key Parameters

| Method | Starting Materials | Key Reagents | Solvents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Method 1 | Azides, alkynes | POCl₃, catalysts | DMF, acetonitrile | 80-120°C, reflux | Not specified | Cyclization + chlorination |

| Method 2 | 1H-1,2,3-Triazole, chloro-2,2-dimethylpropyl chloride | K₂CO₃, methyl iodide | Ethanol, ethyl acetate | 20-60°C | ~50-60% | N-methylation + alkylation |

| Method 3 | Chloroacetamide | Hydrazine derivatives | Ethanol, acetic acid | 50°C | Not specified | Tandem condensation + cyclization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro-2,2-dimethylpropyl substituent enables nucleophilic substitution (SN) reactions under basic conditions. The chloro group is displaced by nucleophiles such as amines, alkoxides, or azides:

Example Reaction:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | Azido-substituted derivative | 78% | |

| Potassium thiolate | EtOH, reflux | Thioether analog | 65% |

Mechanism:

-

SN2 displacement facilitated by the steric hindrance of the 2,2-dimethylpropyl group.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Cycloaddition Reactions

The 1,2,3-triazole ring participates in 1,3-dipolar cycloadditions , particularly with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Example Reaction:

| Alkyne | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, RT | Bis(triazole) derivative | 82% | |

| Propargyl alcohol | CuSO₄·5H₂O, sodium ascorbate | Hydroxyl-functionalized triazole | 76% |

Key Notes:

-

CuAAC proceeds regioselectively to form 1,4-disubstituted triazoles .

-

Reaction efficiency depends on azide accessibility and alkyne electronic properties .

Cross-Coupling Reactions

The triazole ring undergoes palladium-catalyzed cross-coupling at the C-5 position:

Example Reaction:

| Aryl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, PivOH, 110°C | 5-(4-Methylphenyl)-substituted | 68% | |

| 2-Chloropyridine | PdCl₂, XPhos, K₂CO₃ | Pyridine-functionalized triazole | 59% |

Mechanistic Insight:

-

Oxidative addition of the aryl halide to Pd(0) initiates the catalytic cycle .

-

Pivalic acid (PivOH) acts as a proton shuttle to accelerate transmetalation .

Oxidation and Reduction Reactions

The triazole ring and alkyl chains are redox-active:

| Reaction Type | Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | Triazole N-oxide | Partial ring oxidation | |

| Reduction | H₂, Pd/C, EtOH | Saturated propyl chain | 92% conversion |

Challenges:

-

Over-oxidation can degrade the triazole ring.

-

Selective reduction of the chloroalkyl chain requires controlled conditions.

Functionalization via Metal-Mediated Reactions

The triazole nitrogen atoms coordinate with transition metals, enabling C–H functionalization :

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pd(OAc)₂, Ag₂CO₃ | 5-Acetyl-triazole derivative | 71% |

Applications:

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Observation | Degradation Pathway | Reference |

|---|---|---|---|

| HCl (1M), 25°C | Slow hydrolysis of chloroalkyl chain | Formation of diol derivative | |

| NaOH (1M), 70°C | Rapid ring-opening via N–N bond cleavage | Formation of amide byproducts |

Thermal Stability:

-

Decomposes at >200°C, releasing HCl gas.

Scientific Research Applications

4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole (CAS 1464919-47-8)

- Structure : Replaces the 1,2,3-triazole with a pyrazole ring (two adjacent nitrogen atoms).

- Molecular Formula : C₉H₁₅ClN₂.

- Bioactivity: Pyrazoles are often associated with antifungal and anti-inflammatory activities, whereas 1,2,3-triazoles are more common in click chemistry and kinase inhibitors .

1-Methyl-1H-1,2,4-triazole Derivatives

- Example: 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D₃)pyridazine-3-carboxamide (Patent Compound) .

- Key Differences :

- Nitrogen Arrangement : The 1,2,4-triazole isomer has a different nitrogen distribution, altering electronic properties and binding affinities.

- Applications : 1,2,4-triazoles are prevalent in agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., antifungal agents), whereas 1,2,3-triazoles are prioritized in medicinal chemistry for metabolic stability .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a pyrazole core with trifluoromethyl and sulfanyl substituents.

- Key Differences: Electron-Withdrawing Groups: The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the dimethylpropyl chain in the target compound.

Biological Activity

4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole (CAS Number: 1695985-17-1) is a member of the triazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₈H₁₄ClN₃

- Molecular Weight: 187.67 g/mol

- Structure: The compound features a triazole ring substituted with a 3-chloro-2,2-dimethylpropyl group and a methyl group at the 1-position.

Triazoles are known for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: Triazoles often inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi.

Biological Activity Overview

Research indicates that triazole derivatives possess a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anticancer | Potential activity against cancer cell lines through apoptosis induction and cell cycle arrest. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory | Exhibits properties that reduce inflammation in various models. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Neuroprotective Effects:

- Antimicrobial Activity:

- Anticancer Properties:

Comparative Analysis with Other Triazoles

The biological activity of this compound can be compared with other triazoles based on their IC₅₀ values for enzyme inhibition:

| Compound | IC₅₀ (μM) | Activity Type |

|---|---|---|

| Donepezil | 6.21 | AChE Inhibition |

| Compound A (similar structure) | 3.08 | BuChE Inhibition |

| Compound B (with different substituents) | 0.23 | AChE Inhibition |

| This compound | TBD | TBD |

Q & A

Basic: What are the standard synthetic protocols for 4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole?

Methodological Answer:

The synthesis of 1,2,3-triazole derivatives typically involves cycloaddition or condensation reactions. For example:

- Hydrazide Cyclization : Refluxing hydrazide derivatives (e.g., substituted phenoxyacetic acid hydrazide) in DMSO for extended periods (18–24 hours), followed by reduced-pressure distillation and recrystallization (water-ethanol mixtures) to isolate the triazole core .

- Triazole Functionalization : Introducing substituents like chloroalkyl groups may involve alkylation or nucleophilic substitution. For instance, reacting a triazole precursor with 3-chloro-2,2-dimethylpropyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 12–24 hours .

- Catalytic Methods : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile approach for regioselective triazole formation, though solvent choice (e.g., ethanol, acetonitrile) and catalyst loading (e.g., CuI) must be optimized .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the methyl group on the triazole nitrogen typically resonates at δ 3.2–3.5 ppm, while chloroalkyl protons appear as singlets (δ 1.2–1.5 ppm for dimethyl groups) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for detecting trace impurities (e.g., unreacted starting materials) .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles, particularly for novel derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Catalyst Screening : For CuAAC, CuI/Et₃N systems improve regioselectivity over CuSO₄/ascorbate. Catalyst loadings of 5–10 mol% balance cost and efficiency .

- Reaction Monitoring : Use TLC (e.g., ethanol/ether mixtures) or in-situ FTIR to track intermediate formation and minimize side products .

- Purification Strategies : Recrystallization (ethanol-water) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates high-purity product (>95%) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloroalkyl chain length) across studies. For example, bulkier groups may reduce membrane permeability, explaining inactive results in Gram-negative bacteria .

- Solubility Controls : Verify compound solubility in assay media (e.g., DMSO ≤1% v/v) to avoid false negatives due to precipitation .

Advanced: What strategies are recommended for analyzing trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile) coupled with quadrupole MS detects impurities at <0.1% levels. Calibrate with reference standards of known byproducts (e.g., uncyclized hydrazides) .

- GC-MS Headspace Analysis : Identifies volatile impurities (e.g., residual solvents like DMSO) that may interfere with biological assays .

- Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to quantify impurities without chromatographic separation .

Advanced: How to design experiments to evaluate the compound’s potential as an antifungal agent?

Methodological Answer:

- In Vitro Screening :

- Fungal Strains : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38) .

- Mechanistic Studies : Assess ergosterol biosynthesis inhibition via GC-MS analysis of sterol profiles or use fluorescent probes (e.g., filipin staining) .

- In Vivo Models :

- Galleria mellonella : Inject larvae with 10⁵ CFU/mL C. albicans and treat with compound (5–20 mg/kg) to monitor survival and hemocyte activity .

- Murine Models : Use immunosuppressed mice infected with A. fumigatus; evaluate lung burden via CFU counts and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.